Deoxyflindissone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

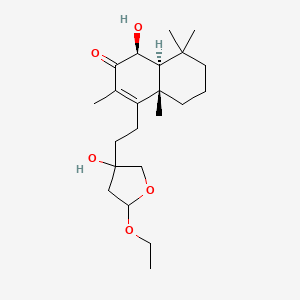

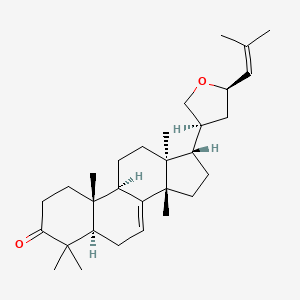

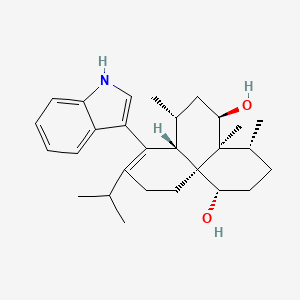

Deoxyflindissone is a triterpenoid compound . It is isolated from natural Cornus walteri . Deoxyflindissone has significant cytotoxic activity . The molecular weight of Deoxyflindissone is 438.69 and its formula is C30H46O2 .

Molecular Structure Analysis

The molecular structure of Deoxyflindissone is classified under Terpenoids Triterpenes . The SMILES representation of its structure isC[C@@]12C3=CCC@(C(CC4)=O)C)[C@@]4(C)[C@@]3([H])CC[C@]1(C@@CC@@H/C=C(C)\\C)([H])CC2)C .

Scientific Research Applications

Cytotoxic Activity : Deoxyflindissone, isolated from the stems and stem bark of Cornus walteri, has shown significant cytotoxic activity against several cell lines, including A549, SK-OV-3, SK-MEL-2, and XF498 (Ki Hyun Kim et al., 2011).

Biomedical Applications : Another paper discusses the design of oligo(deoxy)nucleotide ligands for biomedical applications, illustrating the broad potential of deoxy-based compounds in various scientific and therapeutic contexts (Malte Rosenthal et al., 2019).

Hydrocarbon Biofuel Production : Research on the deoxygenation of biobased feedstocks for the production of hydrocarbon fuels also highlights the role of deoxy compounds in sustainable energy research (Dan Li et al., 2015).

Molecular Imaging : The development of 2-deoxy-2-[18F]fluorosorbitol (18F-FDS) for lesion detection in the brain area, as an alternative to traditional tracers, signifies the importance of deoxy compounds in molecular imaging and diagnostics (Zibo Li et al., 2008).

Chemotherapy Monitoring : A study on the use of 3′-deoxy-3′-[18F]fluorothymidine ([18F]FLT) for monitoring the early effects of anticancer chemotherapy further underscores the significance of deoxy derivatives in medical research (H. Dittmann et al., 2002).

properties

IUPAC Name |

(5R,9R,10R,13S,14S,17S)-4,4,10,13,14-pentamethyl-17-[(3S,5R)-5-(2-methylprop-1-enyl)oxolan-3-yl]-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O2/c1-19(2)16-21-17-20(18-32-21)22-10-14-30(7)24-8-9-25-27(3,4)26(31)12-13-28(25,5)23(24)11-15-29(22,30)6/h8,16,20-23,25H,9-15,17-18H2,1-7H3/t20-,21+,22+,23+,25+,28-,29+,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGHSYJXJAHWPX-LLUYJYKPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1CC(CO1)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C[C@H]1C[C@H](CO1)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxyflindissone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

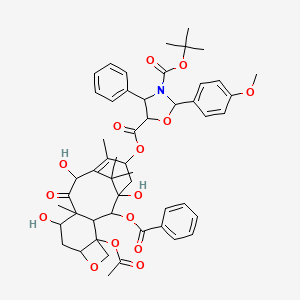

![(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione](/img/structure/B593499.png)